molecular formula C11H10FNO2 B1478621 8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one CAS No. 2091633-56-4

8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Cat. No.: B1478621
CAS No.: 2091633-56-4
M. Wt: 207.2 g/mol
InChI Key: OGMCPHKEYRMOCF-UHFFFAOYSA-N
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Description

8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a synthetic quinolin-2-one derivative designed for research and development in medicinal chemistry. The core quinolin-2-one structure is a privileged scaffold in drug discovery, known for its diverse biological activities . The strategic incorporation of a fluorine atom at the 8-position and a hydroxymethyl group at the 3-position is intended to modulate the compound's electronic properties, bioavailability, and interaction with biological targets, making it a versatile intermediate for structure-activity relationship (SAR) studies . This compound is of significant interest for investigating new antibacterial agents, particularly against resistant pathogens. Its structural features are characteristic of advanced fluoroquinolone antibiotics, which primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication . Furthermore, beyond its antimicrobial potential, the quinolin-2-one core is extensively explored in other therapeutic areas. Research indicates that novel quinolone derivatives demonstrate promising antitumor, antiviral, and antiparasitic activities, positioning this compound as a valuable chemical tool for developing new oncological and infectious disease therapeutics . Researchers can utilize the reactive hydroxymethyl group for further chemical functionalization, such as esterification or amide coupling, to create a library of analogs for biological screening . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMCPHKEYRMOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a derivative of the 8-hydroxyquinoline pharmacophore, has garnered attention due to its diverse biological activities. This article aims to synthesize findings from various studies to provide a comprehensive overview of the compound's biological activity, including its cytoprotective properties, antimicrobial effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the 8-position and a hydroxymethyl group at the 3-position of the quinoline ring. This specific substitution pattern is believed to enhance its biological efficacy compared to other derivatives.

Cytoprotective Activity

Research indicates that 8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one exhibits significant cytoprotective effects. In studies assessing mitochondrial membrane depolarization induced by oxidative stress, this compound demonstrated the ability to reverse such depolarization effectively. For instance, it was shown that at concentrations as low as 33 nM, the compound could significantly mitigate oxidative damage caused by hydrogen peroxide treatment .

Table 1: Cytoprotective IC50 Values of 8-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one and Analogues

CompoundIC50 (µM)Mechanism of Action
8-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one0.12Mitochondrial protection
Analogue A0.11Mitochondrial protection
Analogue B0.40Mitochondrial protection

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive bacteria. The mechanism appears to involve inhibition of bacterial growth through interference with cellular processes, although specific pathways remain to be fully elucidated .

Table 2: Antimicrobial Efficacy Against Selected Bacterial Strains

Bacterial StrainInhibition Zone (mm)Compound Concentration (µg/mL)
Staphylococcus aureus2250
Klebsiella pneumoniae2550
Pseudomonas aeruginosa2350

Anticancer Potential

In cancer research, derivatives of the quinoline family, including our compound of interest, have been investigated for their ability to overcome multidrug resistance (MDR) in cancer cells. The compound has shown promise in selectively targeting resistant cell lines while exhibiting lower toxicity towards normal cells .

Case Study: Inhibition of Topoisomerase II

A comparative study highlighted that compounds similar to 8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one inhibited topoisomerase II activity, leading to antiproliferative effects in mammalian cells both in dark conditions and upon UVA irradiation . This suggests its potential utility as a photochemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications on the quinoline scaffold can significantly alter its efficacy. For example, substituents that enhance lipophilicity tend to improve bioactivity against viral pathogens and cancer cells .

Table 3: Structure-Activity Relationships

SubstituentEffect on Activity
Fluorine at C8Increased cytotoxicity
Hydroxymethyl at C3Enhanced cytoprotection
Electron-withdrawing groupsImproved antiviral activity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Quinolin-2(1H)-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
8-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one 1-Me, 3-CH2OH, 8-F C11H10FNO2 207.20 Polar hydroxymethyl, moderate lipophilicity -
1-(2-(Dimethylamino)ethyl)-8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one 1-(CH2)2NMe2, 8-F, 6-NO2, 3,4-dihydro C14H17FN3O3 294.31 Saturated ring, nitro group enhances electron-withdrawing effects
8-Fluoro-7-methylquinolin-2(1H)-one 7-Me, 8-F C10H8FNO 177.18 Minimal polarity, high lipophilicity
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one 1-Me, 5-NH2, 8-F, 3,4-dihydro C10H11FN2O 194.21 Amino group enhances hydrogen bonding, saturated ring
  • Substituent Position Impact: C3 Hydroxymethyl (Target): Introduces hydrogen-bonding capacity, contrasting with C3 methyl or unsubstituted analogs (e.g., 8-fluoro-7-methylquinolin-2(1H)-one ). C8 Fluoro: Common in antiviral agents; enhances metabolic stability compared to bromo or chloro analogs (e.g., 8-bromo-3-methylquinolin-2(1H)-one ). Ring Saturation: Dihydro derivatives (e.g., 3,4-dihydroquinolin-2(1H)-ones ) exhibit reduced aromaticity, altering binding interactions.
Physico-Chemical Properties
  • Hydroxymethyl vs. Methyl: The target compound’s hydroxymethyl group increases polarity (logP ~1.2 estimated) compared to 8-fluoro-7-methylquinolin-2(1H)-one (logP ~2.1) .
Spectral Data Comparison

Table 2: NMR Shifts of Key Protons

Compound δ (ppm) for Key Protons Reference
8-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one (Hypothesized) CH2OH: ~3.9 (t), OH: ~5.2 (br) -
(±)4-Hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one CHOH: 3.93 (t), OH: 17.15 (s)
1-(2-(Dimethylamino)ethyl)-8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one NMe2: 2.01 (s), CH2N: 2.35–2.63 (m)
  • The target’s hydroxymethyl protons are expected to resonate similarly to other hydroxyalkyl-substituted quinolinones (δ 3.9–4.0) , distinct from dimethylaminoethyl (δ 2.01) or nitro-substituted analogs .

Preparation Methods

General Synthetic Strategy for Quinolin-2(1H)-ones

The synthesis of quinolin-2(1H)-ones typically starts from substituted anilines and diethyl malonate derivatives, which undergo thermal cyclization to form the quinolinone core. This method is well-documented for related compounds such as 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, where aniline and substituted diethyl malonate are heated at elevated temperatures (220–270 °C) to induce cyclization with ethanol elimination.

Key steps:

  • Heating a mixture of aniline derivative and substituted diethyl malonate at 220–230 °C for 1 hour, then at 260–270 °C for 3–6 hours.
  • The reaction mixture is then treated with aqueous sodium hydroxide and toluene to separate the quinolinone product.
  • Acidification of the aqueous layer precipitates the hydroxyquinolinone, which is purified by recrystallization.

While this procedure is general, it can be adapted to introduce fluorine and hydroxymethyl substituents by using appropriately substituted starting materials or post-synthetic modifications.

Installation of the 3-(Hydroxymethyl) Group

The hydroxymethyl group at position 3 is typically introduced by functional group transformation of a 3-substituent on the quinolinone ring:

  • Starting from a 3-methyl or 3-formyl quinolinone, oxidation or reduction steps can convert the substituent to a hydroxymethyl group.
  • Alternatively, direct hydroxymethylation can be achieved by reaction of the 3-position with formaldehyde or related reagents under controlled conditions.

While specific procedures for the title compound are scarce, related compounds with 3-hydroxymethyl substituents have been prepared by oxidation of methyl groups or reduction of aldehydes at position 3 on the quinolinone ring.

Methylation at the Nitrogen (1-Methyl Substitution)

The 1-methyl substitution is commonly achieved by:

  • Chemoselective methylation of the quinolin-2(1H)-one nitrogen using methylating agents such as chloromethyldimethylsilyl chloride or dimethyl sulfate under alkaline conditions.
  • This step is often performed after the quinolinone core is formed to ensure selective methylation at the nitrogen rather than other nucleophilic sites.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 8-Fluoroaniline + substituted diethyl malonate, heat 220–270 °C Formation of 8-fluoroquinolin-2(1H)-one core
2 N-Methylation Methylating agent (e.g., chloromethyldimethylsilyl chloride), base 1-Methyl substitution on quinolinone nitrogen
3 Functional group transformation Oxidation/reduction or hydroxymethylation (e.g., formaldehyde) Introduction of 3-(hydroxymethyl) substituent

Detailed Research Findings and Data

  • Thermal Cyclization: The high-temperature reaction of anilines with diethyl malonate derivatives yields hydroxyquinolinones with good yields (~89%).
  • N-Methylation: Chemoselective methylation methods give clean conversion to 1-methylquinolinones, confirmed by NMR and HRMS data.
  • Fluorination: Fluoro-substituted quinolinones show characteristic NMR shifts and mass spectral data consistent with fluorine incorporation.
  • Hydroxymethylation: Introduction of hydroxymethyl groups is confirmed by characteristic proton NMR signals (e.g., CH2OH at δ ~4.5 ppm) and IR absorption bands for hydroxyl groups.

Notes on Purification and Characterization

  • Purification is typically done by recrystallization from suitable solvents or by chromatographic methods such as flash column chromatography.
  • Characterization includes ^1H and ^13C NMR, HRMS, and melting point determination.
  • Fluorinated compounds exhibit characteristic splitting patterns in NMR due to fluorine coupling.

Q & A

Basic: What are the standard synthetic routes for 8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthetic routes for fluorinated quinolinones typically involve cyclization of substituted anilines or nucleophilic substitution on pre-formed quinoline scaffolds. For hydroxymethyl introduction, methods like reduction of ester intermediates (e.g., using NaBH₄ or LiAlH₄) or direct substitution with hydroxymethylating agents are employed. Optimization strategies include:

  • Temperature control : Reflux conditions (e.g., in isopropanol or ethylene glycol) improve reaction efficiency, as seen in copper-catalyzed substitutions ().
  • Catalyst selection : CuI/K₂CO₃ systems enhance yields in cross-coupling reactions ().
  • Stoichiometry adjustments : A 1:1 molar ratio of reactants minimizes by-products, as demonstrated in the synthesis of dihydroquinolinones ().
    Monitoring via TLC and optimizing purification (e.g., flash chromatography) can further improve yields ().

Advanced: How can researchers resolve discrepancies between NMR and X-ray crystallography data when determining the compound’s structure?

Methodological Answer:
Discrepancies often arise due to dynamic effects in solution (NMR) versus static solid-state structures (X-ray). To resolve these:

  • Multi-nuclear NMR : Use 19F^{19}\text{F} NMR to confirm fluorine positioning and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for carbon-proton correlations ().
  • X-ray refinement : Apply multipole or Hirshfeld atom refinement (HAR) to account for electron density distortions, as done for quinolinone derivatives ().
  • Dynamic NMR studies : Variable-temperature NMR can detect conformational exchange broadening, explaining discrepancies in substituent orientations ().

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC/GC : Assess purity (>97%) and detect impurities ( ).
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., EI-MS for fragmentation patterns, as in ).
  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR assign substituent positions (e.g., δ 8.13 ppm for aromatic protons in ).
  • Elemental analysis : Verify stoichiometry (C, H, N content).
  • X-ray crystallography : Resolve absolute configuration and crystal packing ().

Advanced: What strategies minimize by-products during fluorinated quinolinone synthesis?

Methodological Answer:

  • Regioselective fluorination : Use directing groups (e.g., nitro or methoxy) to control fluorine placement ().
  • Protecting groups : Temporarily mask reactive hydroxymethyl groups during harsh reactions (e.g., acetylation) ().
  • Purification techniques : Column chromatography (silica gel, 10% acetone/dichloromethane) isolates target compounds from regioisomers ().
  • In situ monitoring : LC-MS tracks intermediate formation to abort reactions if by-products dominate ().

Basic: How is the hydroxymethyl group introduced into the quinolinone scaffold?

Methodological Answer:

  • Ester reduction : Reduce 3-carboxyquinolinones with LiAlH₄ or NaBH₄ ().
  • Nucleophilic substitution : Replace halides (e.g., bromine) with hydroxymethyl via SN2 mechanisms under basic conditions ().
  • Mannich reactions : Introduce hydroxymethylamine intermediates, followed by hydrolysis ( ).

Advanced: How can computational chemistry predict reactivity and regioselectivity in fluorinated quinolinone derivatives?

Methodological Answer:

  • DFT calculations : Model transition states to predict fluorination sites (e.g., para vs. ortho) based on electron density maps ().
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favoring SN2 mechanisms) ().
  • AI-driven synthesis planning : Tools like retrosynthetic analysis identify optimal routes, as applied to quinolinone intermediates ().

Basic: What challenges arise in crystallizing fluorinated quinolinones, and how are they addressed?

Methodological Answer:

  • Crystallization challenges : Fluorine’s small size and electronegativity disrupt crystal packing.
  • Solutions :
    • Slow evaporation : Use methanol/water mixtures over 4–6 weeks to grow single crystals ().
    • Seeding : Introduce microcrystals to induce nucleation.
    • Cryocooling : Stabilize crystals at 90 K during X-ray data collection ().

Advanced: How do steric and electronic effects influence the biological activity of fluorinated quinolinones?

Methodological Answer:

  • Electronic effects : Fluorine’s electron-withdrawing nature increases metabolic stability and binding affinity to hydrophobic enzyme pockets ().
  • Steric effects : Hydroxymethyl groups enhance solubility but may hinder membrane permeability.
  • Activity optimization : Balance substituent size (e.g., methyl vs. trifluoromethyl) using QSAR models ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

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